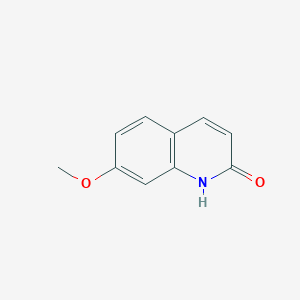

7-Methoxychinolin-2(1H)-on

Übersicht

Beschreibung

7-Methoxyquinolin-2(1H)-one is a heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Syntheses of some new heterocyclic compounds incorporating quinoline moieties were achieved via reaction of 4-hydroxy-7-methoxyquinolin-2(1H)-one . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular formula of 7-Methoxyquinolin-2(1H)-one is C10H9NO2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives exhibit reactions similar to benzene and pyridine . They participate in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of 7-Methoxyquinolin-2(1H)-one is 175.18 . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

7-Methoxychinolin-2(1H)-on kann zur Synthese von 4-Aminochinazolin-Derivaten verwendet werden, die eine potenzielle Antitumoraktivität gegen die MKN45-Zelllinie gezeigt haben . Diese Verbindungen wurden durch ihre Strukturen und biologische Aktivität charakterisiert, wobei einige eine höhere inhibitorische Aktivität zeigten als Gefitinib, ein Medikament, das als positive Kontrolle verwendet wird .

Anti-Tabakmosaikvirus-Aktivität

Chinolin-Alkaloide, die aus this compound synthetisiert werden können, haben eine potenzielle Anti-Tabakmosaikvirus (Anti-TMV)-Aktivität gezeigt . Zwei neue Chinolin-Alkaloide, die aus den Stängeln von Nicotiana tabacum isoliert wurden, zeigten eine potenzielle Anti-TMV-Aktivität mit Hemmungsraten von 28,2% bzw. 25,8% .

Farbstoffherstellung

Chinoline, eine Klasse von Verbindungen, zu der auch this compound gehört, werden bei der Herstellung von Farbstoffen verwendet . Die einzigartige chemische Struktur von Chinolinen macht sie für die Herstellung einer Vielzahl von leuchtenden und langlebigen Farbstoffen geeignet .

Herstellung von Hydroxychinolinsulfat

Chinoline werden zur Herstellung von Hydroxychinolinsulfat verwendet , eine Verbindung mit verschiedenen Anwendungen, darunter die Verwendung als Antiseptikum in topischen Salben und Cremes .

Produktion von Niacin

Chinoline werden auch bei der Produktion von Niacin verwendet , auch bekannt als Vitamin B3, das für den Körper essentiell ist, um Kohlenhydrate in Glucose umzuwandeln, Fette und Proteine zu verstoffwechseln und die Funktion des Nervensystems zu unterstützen .

Lösungsmittel für Harze und Terpene

Chinoline dienen als Lösungsmittel für Harze und Terpene . Dies macht this compound potenziell nützlich in Branchen, die die Auflösung dieser Substanzen erfordern, wie z. B. bei der Herstellung von Lacken, Klebstoffen und bestimmten Arten von Kunststoffen .

Wirkmechanismus

While the specific mechanism of action for 7-Methoxyquinolin-2(1H)-one is not mentioned in the retrieved papers, quinoline and its derivatives are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHADULCABPIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652350 | |

| Record name | 7-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23981-26-2 | |

| Record name | 7-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

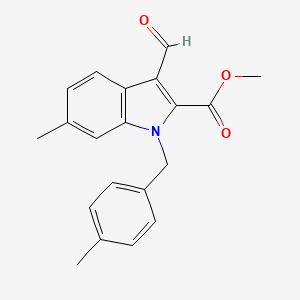

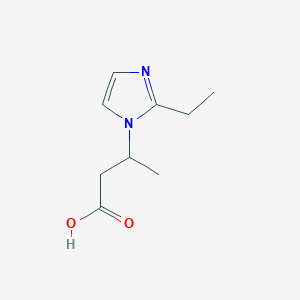

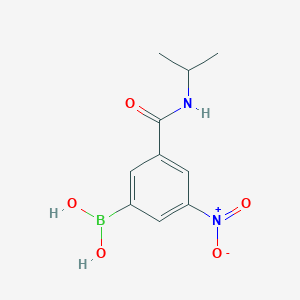

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How has 7-Methoxyquinolin-2(1H)-one been utilized in the synthesis of novel compounds with biological activities?

A: 7-Methoxyquinolin-2(1H)-one serves as a versatile building block in synthesizing diverse heterocyclic compounds with potential biological applications. Researchers have successfully employed 7-Methoxyquinolin-2(1H)-one and its 3-bromo derivative in reactions with binucleophilic reagents to generate new heterocycles incorporating the quinolone moiety. [] In another study, it was reacted with 2-chloroacetyl chloride to yield a fused compound, 2-hydroxy-3-(4-hydroxy-7-methoxy-2-oxo-1,2 dihydroquinolin-3-yl)naphthalene-1,4-dione, exhibiting both antioxidant and antitumor activities. [, ] These studies highlight the versatility of 7-Methoxyquinolin-2(1H)-one as a scaffold for developing compounds with potential medicinal properties.

Q2: What spectroscopic techniques have been employed to characterize 7-Methoxyquinolin-2(1H)-one and its derivatives?

A2: Researchers have employed a combination of spectroscopic methods to characterize 7-Methoxyquinolin-2(1H)-one and its derivatives. These techniques include:

- Infrared Spectroscopy (IR): This method provides information about the functional groups present in the molecule based on their characteristic vibrations. [, , ]

- Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the structure and connectivity of atoms within the molecule. Both 1H-NMR and 13C-NMR data can be utilized for comprehensive structural elucidation. [, , ]

- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. [, , ]

Q3: What computational chemistry approaches have been used to study 7-Methoxyquinolin-2(1H)-one-derived compounds?

A: Density Functional Theory (DFT) calculations have been performed on 7-Methoxyquinolin-2(1H)-one-derived compounds to investigate their geometrical isomers. [, ] These studies explored various conformers, including enol, keto, syn, and anti forms, providing insights into the conformational preferences and potential implications for biological activity. The DFT results were found to be consistent with the experimental spectral analysis of the compounds. [, ] This highlights the utility of computational methods in understanding the structural features and properties of these molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B1387248.png)

![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387249.png)

![4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387257.png)

![3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387258.png)

![4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387259.png)

![1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387260.png)

![N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine](/img/structure/B1387264.png)